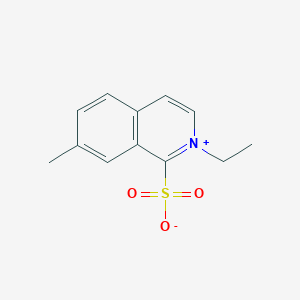

![molecular formula C25H19N3O5S B11580275 (2E)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11580275.png)

(2E)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto (2E)-3-[2-(4-metoxifenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-[(4-metilfenil)sulfonil]prop-2-enenitrilo es una molécula orgánica compleja con una estructura única que combina varios grupos funcionales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2E)-3-[2-(4-metoxifenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-[(4-metilfenil)sulfonil]prop-2-enenitrilo típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de pirido[1,2-a]pirimidin-4-ona, seguido de la introducción de los grupos metoxifenoxi y metilfenilsulfonil. El paso final implica la formación de la unidad prop-2-enenitrilo. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el desarrollo de métodos catalíticos para reducir la necesidad de reactivos estequiométricos.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto (2E)-3-[2-(4-metoxifenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-[(4-metilfenil)sulfonil]prop-2-enenitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo metoxifenoxi se puede oxidar para formar derivados de quinona.

Reducción: El grupo nitrilo se puede reducir para formar aminas.

Sustitución: El grupo sulfonil puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos como el metóxido de sodio para las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metoxifenoxi puede producir derivados de quinona, mientras que la reducción del grupo nitrilo puede producir aminas primarias.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.

Biología

En biología, se puede explorar el potencial del compuesto como una molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.

Medicina

En medicina, se podría investigar el compuesto por su potencial terapéutico. Su capacidad de sufrir varias transformaciones químicas lo convierte en un andamio versátil para el desarrollo de nuevos fármacos.

Industria

En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas. Su estructura única podría impartir características deseables a los polímeros y otros materiales.

Mecanismo De Acción

El mecanismo de acción de (2E)-3-[2-(4-metoxifenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-[(4-metilfenil)sulfonil]prop-2-enenitrilo involucra su interacción con objetivos moleculares específicos. Los varios grupos funcionales del compuesto le permiten unirse a diferentes enzimas y receptores, modulando su actividad. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Similar Compounds

Pyrido[1,2-a]pyrimidines: Other compounds in this class with similar structures.

Methoxyphenoxy derivatives: Compounds with the methoxyphenoxy group.

Methylbenzenesulfonyl derivatives: Compounds with the methylbenzenesulfonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Propiedades

Fórmula molecular |

C25H19N3O5S |

|---|---|

Peso molecular |

473.5 g/mol |

Nombre IUPAC |

(E)-3-[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

InChI |

InChI=1S/C25H19N3O5S/c1-17-6-12-20(13-7-17)34(30,31)21(16-26)15-22-24(33-19-10-8-18(32-2)9-11-19)27-23-5-3-4-14-28(23)25(22)29/h3-15H,1-2H3/b21-15+ |

Clave InChI |

RSFSHLTVDCPVOI-RCCKNPSSSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/C#N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580192.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580193.png)

![(3Z)-1-butyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11580198.png)

![4-Benzyl-1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine](/img/structure/B11580201.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11580206.png)

![ethyl 5-{3-[(furan-2-ylmethyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580211.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11580216.png)

![7-(4-methoxyphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580225.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11580228.png)

![4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11580233.png)

![(3E)-3-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580235.png)

![N-[3-(2,6-dioxopiperidin-1-yl)propyl]-11-hydroxy-N,N-dimethylundecan-1-aminium](/img/structure/B11580246.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11580259.png)